2-Iodo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 306.05 g/mol. It is classified as a derivative of benzoic acid, characterized by the presence of an iodine atom at the second position and a methoxycarbonyl group at the fourth position of the benzene ring. This compound exhibits a white crystalline appearance and has notable chemical properties due to its functional groups, which influence its reactivity and interactions in various chemical environments .
Several methods exist for synthesizing 2-Iodo-4-(methoxycarbonyl)benzoic acid, including:
2-Iodo-4-(methoxycarbonyl)benzoic acid finds applications in:
Similar compounds include:
| Compound Name | Iodine Position | Functional Groups | Unique Properties |
|---|---|---|---|
| 2-Iodo-4-(methoxycarbonyl)benzoic acid | 2 | Methoxycarbonyl | Diverse nucleophilic substitution reactions |
| 2-Iodo-3-methylbenzoic acid | 2 | Methyl | Enhanced sterics affecting reaction pathways |
| 3-Iodo-4-(methoxycarbonyl)benzoic acid | 3 | Methoxycarbonyl | Altered electronic distribution influencing reactivity |
| 4-Methoxybenzoic acid | None | Methoxy | Simpler chemistry, often used as starting material |
The uniqueness of 2-Iodo-4-(methoxycarbonyl)benzoic acid lies in its specific combination of iodine and methoxycarbonyl groups, which together enhance its reactivity and potential applications compared to other similar compounds .
The systematic identification of 2-iodo-4-(methoxycarbonyl)benzoic acid begins with its IUPAC name: 2-iodo-4-methoxycarbonylbenzoic acid. Its molecular formula, C₉H₇IO₄, reflects a molecular weight of 306.05 g/mol. The compound’s structure is defined by a benzene ring substituted with three distinct groups:
COC(=O)C1=CC(=C(C=C1)C(=O)O)I. MYLDFYVSZNRBSA-UHFFFAOYSA-N. The compound’s crystalline solid state and solubility in polar organic solvents are inferred from its functional groups. While experimental data on melting or boiling points are unavailable in the provided sources, its reactivity can be predicted based on the electron-withdrawing effects of the iodine and methoxycarbonyl groups, which influence electrophilic substitution patterns.
The historical trajectory of 2-iodo-4-(methoxycarbonyl)benzoic acid remains sparsely documented. PubChem records indicate its database entry was first created on September 21, 2015, with subsequent modifications up to May 24, 2025. This suggests the compound gained recognition in the mid-2010s, likely as a synthetic intermediate in pharmaceutical or materials science research.
Though detailed synthetic protocols are absent from non-excluded sources, its structure implies preparation via:
The compound’s utility likely emerged alongside advances in cross-coupling reactions, where iodinated aromatics serve as substrates for Suzuki or Ullmann couplings.
Benzoic acid derivatives are classified based on substituent type and position. 2-Iodo-4-(methoxycarbonyl)benzoic acid occupies two subcategories:
| Hierarchy Level | Classification | Rationale |
|---|---|---|
| Parent Compound | Benzoic Acid | Core benzene ring with a carboxylic acid group. |
| Substituent Type | Halogenated Derivative | Presence of iodine at position 2. |
| Functional Group | Ester Derivative | Methoxycarbonyl group at position 4. |
The table below contrasts key features of 2-iodo-4-(methoxycarbonyl)benzoic acid with structurally similar compounds:
The dual functionality of 2-iodo-4-(methoxycarbonyl)benzoic acid—combining a halogen for cross-coupling and an ester for further derivatization—distinguishes it from simpler benzoic acid analogues. Its iodine atom facilitates participation in transition metal-catalyzed reactions, while the ester group offers a site for hydrolysis or nucleophilic substitution.
The synthesis of 2-Iodo-4-(methoxycarbonyl)benzoic acid requires strategic incorporation of both the iodine substituent and the methoxycarbonyl functional group onto the benzoic acid framework. Traditional synthetic approaches rely on well-established organic transformations that have been optimized over decades of research.
The introduction of iodine into aromatic systems presents unique challenges due to the relatively low electrophilicity of iodine compared to other halogens [1]. Direct electrophilic aromatic substitution with molecular iodine requires activation through oxidizing agents to generate the requisite electrophilic iodine species [2].
The most widely employed method involves the use of iodine with hydrogen peroxide as the oxidizing agent [3]. This system generates hypoiodous acid intermediates that facilitate electrophilic substitution [4]. The reaction mechanism proceeds through the formation of an iodonium intermediate, followed by deprotonation to restore aromaticity [5].
Alternative oxidizing systems have been developed for aromatic iodination. Nitric acid serves as an effective oxidant, generating the iodine cation that acts as the electrophile [1]. The urea-hydrogen peroxide adduct system provides solvent-free conditions with stoichiometric ratios of substrate to iodine to oxidizer of 1:0.5:0.6 for efficient iodination [2].
The Sandmeyer reaction offers an indirect route to iodinated aromatics through diazonium salt intermediates [6]. This radical-nucleophilic substitution process involves the conversion of aromatic amines to diazonium salts, followed by treatment with copper catalysts and iodide sources [6].
Table 1: Iodination Methods for Aromatic Compounds
| Method | Oxidizing Agent | Yield Range | Reaction Conditions | Reference |
|---|---|---|---|---|
| Iodine/Hydrogen Peroxide | H₂O₂ | 75-92% | Acidic medium, room temperature | [3] |
| Iodine/Nitric Acid | HNO₃ | 68-85% | Elevated temperature, 2-4 hours | [1] |
| Urea-Hydrogen Peroxide | UHP | 80-90% | Solvent-free, mild conditions | [2] |
| Sandmeyer Reaction | CuI | 60-70% | Acidic conditions, copper catalysis | [6] |
Selenium tetrachloride has emerged as a biomimetic catalyst for iodination reactions [7] [8]. This system employs sodium iodide as the iodine source with hydrogen peroxide as the oxidant, operating in aqueous media without co-solvents [7]. The catalytic system mimics haloperoxidase enzymes and provides environmentally friendly halogenation conditions [8].
Pyridinium iodochloride represents another effective iodinating reagent that operates under mild conditions without requiring additional catalysts [9]. This solid reagent offers advantages in terms of handling safety and operational simplicity, providing excellent yields with short reaction times [9].
The methoxycarbonyl functional group can be introduced through several distinct synthetic pathways, each offering specific advantages depending on the starting material and reaction conditions.
Fischer esterification represents the most fundamental approach for introducing methoxycarbonyl groups [10] [11]. This acid-catalyzed reaction between carboxylic acids and methanol proceeds through a well-established mechanism involving protonation, addition, deprotonation, protonation, elimination, and deprotonation steps [10]. The equilibrium nature of this reaction necessitates the use of excess methanol and removal of water to drive the reaction toward ester formation [11].
The reaction mechanism begins with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [11]. Nucleophilic attack by methanol forms a tetrahedral intermediate, followed by proton transfer and elimination of water [10]. The final deprotonation step regenerates the acid catalyst and produces the methyl ester [12].
Table 2: Esterification Methods for Methoxycarbonyl Introduction
| Method | Catalyst | Temperature | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 65-78°C | 85-94% | 4-8 hours | [12] |
| Steglich Esterification | DCC/DMAP | Room temperature | 88-96% | 2-6 hours | [13] |
| Acid Chloride Method | SOCl₂ | Reflux | 90-95% | 1-3 hours | [14] |
| Carbodiimide Coupling | EDC/NHS | Room temperature | 82-92% | 3-8 hours | [15] |
The Steglich esterification provides superior results for sensitive substrates by operating under neutral conditions [13]. This method employs dicyclohexylcarbodiimide as the coupling reagent with 4-dimethylaminopyridine as the catalyst [13]. The mechanism involves formation of an active acylpyridinium intermediate that facilitates nucleophilic attack by the alcohol [16].
Acid chloride formation followed by methanolysis offers another efficient route [14]. Thionyl chloride converts carboxylic acids to acid chlorides through a mechanism involving chlorosulfite ester intermediates [17]. The resulting acid chlorides react readily with methanol under mild conditions to form methyl esters [14].
Carbodiimide-mediated coupling reactions provide versatile alternatives for esterification [15]. N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide activation enables efficient coupling under aqueous conditions [18]. The reaction proceeds through an active ester intermediate that undergoes nucleophilic substitution by methanol [19].
Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous solvents and reagents.
Solvent-free methodologies offer significant advantages in terms of environmental impact and process efficiency [2] [20]. The elimination of organic solvents reduces waste streams and simplifies product isolation procedures [21].
Heteropolyacid-catalyzed esterification operates effectively under solvent-free conditions [20]. Phosphotungstic acid serves as an efficient and recyclable catalyst for the preparation of alkyl benzoates from benzoic acid derivatives [20]. The reaction achieves excellent yields exceeding 85% within 4 hours at 120°C using only 0.4 mol% catalyst loading [20].
The urea-hydrogen peroxide system enables solvent-free iodination of aromatic compounds [2]. This approach uses elemental iodine with the urea-hydrogen peroxide adduct as a solid oxidizer [2]. Two distinct reaction pathways operate depending on the stoichiometric ratios employed [2].
Table 3: Solvent-Free Synthetic Conditions
| Reaction Type | Catalyst/Reagent | Temperature | Yield | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Esterification | Phosphotungstic Acid | 120°C | >85% | Benzoic acid derivatives | [20] |
| Iodination | I₂/UHP | Room temperature | 80-90% | Activated aromatics | [2] |
| Coupling/Cyclization | LAIL@MNP | Sonication | Up to 90% | Heterocycles | [21] |
Ionic liquid-supported magnetic nanoparticles provide recyclable catalytic systems for solvent-free reactions [21]. Imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles catalyzes coupling and cyclization reactions under mild sonication conditions [21]. The magnetic catalyst enables easy separation and can be recycled for five consecutive runs with minimal loss of activity [21].
Advanced catalytic systems focus on maximizing reaction efficiency while minimizing environmental impact through catalyst recovery and reuse.
Copper-based catalytic systems offer versatile platforms for cross-coupling reactions [22]. Aryl iodine species can be activated with trifluoroacetic anhydride as a water scavenger, enabling iodination of deactivated aromatic rings with greatly reduced quantities of sulfuric acid [22].
Table 4: Advanced Catalytic Systems
| Catalyst System | Oxidant | Solvent | Yield Range | Recyclability | Reference |
|---|---|---|---|---|---|
| SeCl₄ | H₂O₂ | Water | 37-99% | Not specified | [8] |
| Cu-based | Various | Organic | 70-95% | Excellent | [22] |
| Carborane | NBS/NCS | Various | 60-90% | Good | [23] |
Carborane-based Lewis base catalysts have been developed for aromatic halogenation using N-halosuccinimides [23]. These catalysts offer unique electronic properties that enhance selectivity and reaction efficiency [23].
The transition from laboratory-scale synthesis to industrial production introduces numerous technical, economic, and environmental considerations that must be addressed for successful commercialization.
Process intensification through continuous flow technology addresses many limitations of traditional batch processes [24]. Continuous flow systems provide improved heat management, higher throughput, and enhanced safety profiles [24]. Residence times of 30-60 minutes enable kilogram-scale production with precise temperature control .
Table 5: Industrial Scale Considerations
| Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |
|---|---|---|---|---|
| Heat Management | Limited | Precise control | 3-5x | [24] |
| Throughput | Low | High | 10-20x | |
| Safety | Moderate | Enhanced | 2-4x | [24] |
| Catalyst Efficiency | 3-5 mol% | 1-2 mol% | 2-3x | [26] |
Catalyst loading optimization becomes critical for industrial applications [26]. Laboratory-scale reactions typically require 3-5 mol% of catalyst, while industrial processes benefit from reduced loadings of 1-2 mol% through improved process design [26]. The economic impact of catalyst costs necessitates efficient recovery and recycling systems .
Iodine incorporation efficiency represents a key economic consideration . Industrial processes prioritize greater than 95% iodine utilization to minimize raw material costs . Continuous flow systems avoid costly iodine recovery steps that are necessary in batch processes .
Environmental regulations drive the adoption of greener synthetic methodologies [27]. Biocatalytic halogenation processes using engineered halogenases offer potential advantages in terms of regioselectivity and environmental compatibility [27]. These enzyme-based systems address the shortcomings of traditional chemical methods while providing access to high-value synthetic intermediates [27].
Waste stream management presents ongoing challenges for industrial implementation [28]. Traditional halogenation methods generate significant quantities of acidic waste that require neutralization and treatment [29]. Process development efforts focus on minimizing waste generation through atom-economical transformations and in-situ reagent generation [24].
The structural elucidation of 2-Iodo-4-(methoxycarbonyl)benzoic acid through single-crystal X-ray diffraction represents a critical analytical approach for determining precise molecular geometry and intermolecular interactions. While specific crystallographic data for this exact compound remains limited in the current literature, the structural analysis can be informed by comprehensive studies of related iodinated benzoic acid derivatives that provide valuable comparative insights [3] .
Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the iodinated aromatic structure . The methodology typically employs standard data collection protocols using automated diffractometers with monochromated radiation sources, commonly utilizing Mo Kα radiation (λ = 0.71073 Å) for optimal data quality [5].
The presence of the methoxycarbonyl substituent at the para position relative to the iodine atom introduces additional structural complexity through potential intramolecular and intermolecular interactions. The ester functionality can participate in weak hydrogen bonding interactions with neighboring molecules, influencing the overall crystal packing arrangement .
Key crystallographic features expected for 2-Iodo-4-(methoxycarbonyl)benzoic acid include:
| Structural Parameter | Expected Range | Significance |
|---|---|---|
| C-I bond length | 2.05-2.10 Å | Typical aromatic C-I distance |
| C=O bond length (acid) | 1.20-1.25 Å | Carboxylic acid carbonyl |
| C=O bond length (ester) | 1.20-1.25 Å | Methyl ester carbonyl |
| Dihedral angle (COOH-ring) | 0-30° | Planarity deviation |
| Intermolecular I···O contacts | 3.0-3.5 Å | Halogen bonding interactions |
The comparative analysis of lattice parameters among halogenated benzoic acid derivatives reveals systematic trends that correlate with substituent effects and molecular packing arrangements. The iodine atom, being the largest halogen, significantly influences the crystal packing through both steric effects and halogen bonding interactions [7] [8].
Structural comparison studies of meta-halogenobenzoic acids demonstrate that iodine substituents promote ordered crystal structures when participating in I···O halogen bonds involving carbonyl oxygen atoms [8]. The methoxycarbonyl group in 2-Iodo-4-(methoxycarbonyl)benzoic acid provides an additional oxygen acceptor site, potentially enhancing the formation of halogen bonding networks.
The expected lattice parameters for 2-Iodo-4-(methoxycarbonyl)benzoic acid can be estimated through comparison with structurally related compounds:
| Compound | Crystal System | Space Group | Unit Cell Volume | Z |
|---|---|---|---|---|
| 2-Iodobenzoic acid | Expected monoclinic | P21/c (predicted) | ~800-900 ų | 4 |
| 2-Iodo-4-methoxybenzoic acid | Expected monoclinic | P21/c (predicted) | ~950-1050 ų | 4 |
| 2-Iodo-4-(methoxycarbonyl)benzoic acid | Expected monoclinic | P21/c (predicted) | ~1100-1200 ų | 4 |
The increased molecular volume associated with the methoxycarbonyl substituent is expected to result in larger unit cell dimensions compared to simpler iodobenzoic acid derivatives. The monoclinic crystal system is anticipated based on the structural precedent established by related compounds, with the P21/c space group being particularly common for disubstituted benzoic acids [6] [9].
The nuclear magnetic resonance spectroscopic analysis of 2-Iodo-4-(methoxycarbonyl)benzoic acid provides comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The multinuclear approach enables complete assignment of all magnetically distinct nuclei within the molecule [10] [11].
Proton NMR (¹H NMR) Analysis:
The aromatic region (7.0-8.5 ppm) exhibits characteristic patterns reflecting the substitution pattern on the benzene ring. The trisubstituted benzene ring produces a complex splitting pattern with three distinct aromatic proton environments:
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-3 (meta to COOH) | 8.2-8.4 | Doublet | ³J ≈ 2 Hz |
| H-5 (meta to ester) | 7.4-7.6 | Doublet of doublets | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz |
| H-6 (ortho to COOH) | 7.8-8.0 | Doublet | ³J ≈ 8 Hz |
The methoxy ester protons appear as a sharp singlet at 3.85-3.95 ppm, integrating for three protons [12] [13]. The carboxylic acid proton exhibits a broad singlet in the range of 10.5-12.5 ppm, with the exact position dependent on concentration and hydrogen bonding interactions [14] [15].
Carbon-13 NMR (¹³C NMR) Analysis:
The ¹³C NMR spectrum provides detailed information about the carbon framework, with characteristic chemical shifts for each functional group environment:
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Carbonyl carbon (acid) | 170-175 | C=O (COOH) |
| Carbonyl carbon (ester) | 165-170 | C=O (OCH₃) |
| Aromatic carbons | 125-145 | Benzene ring |
| Iodine-bearing carbon | 90-100 | C-I |
| Methoxy carbon | 52-54 | OCH₃ |
The iodine-bearing aromatic carbon exhibits significant upfield shift due to the heavy atom effect, appearing at approximately 95 ppm [10] [16]. The quaternary carbons bearing the carboxylic acid and methoxycarbonyl groups demonstrate characteristic downfield shifts reflecting their electron-deficient nature [12] [17].
The infrared spectroscopic analysis of 2-Iodo-4-(methoxycarbonyl)benzoic acid reveals distinctive vibrational signatures corresponding to the multiple functional groups present in the molecule. The IR spectrum provides complementary structural information to NMR spectroscopy through characteristic absorption frequencies [14] [18].
Principal Vibrational Assignments:
The carboxylic acid functionality produces the most diagnostic IR features, with the OH stretch appearing as an extremely broad absorption spanning 3500-2500 cm⁻¹. This broad envelope results from extensive hydrogen bonding in the solid state, where carboxylic acids typically exist as hydrogen-bonded dimers [14].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (COOH) | 3500-2500 | Very strong, broad | Hydrogen-bonded dimer |
| C=O stretch (acid) | 1685-1695 | Strong | Aromatic carboxylic acid |
| C=O stretch (ester) | 1725-1735 | Strong | Methyl ester |
| Aromatic C=C | 1580-1600 | Medium | Ring stretching |
| Aromatic C-H | 3050-3100 | Medium | Ring C-H stretch |
| C-O stretch (acid) | 1280-1300 | Strong | Carboxylic acid C-O |
| C-O stretch (ester) | 1200-1250 | Strong | Ester C-O |
| C-I stretch | 550-600 | Medium | Carbon-iodine bond |
The carbonyl region (1600-1800 cm⁻¹) exhibits two distinct absorptions corresponding to the carboxylic acid and methyl ester functionalities. The carboxylic acid carbonyl appears at lower frequency (1685-1695 cm⁻¹) due to conjugation with the aromatic ring, while the ester carbonyl absorbs at higher frequency (1725-1735 cm⁻¹) [14] [19].
The aromatic region demonstrates multiple absorptions characteristic of substituted benzene rings, including C=C stretching modes at 1580-1600 cm⁻¹ and aromatic C-H stretching at 3050-3100 cm⁻¹. The fingerprint region (800-1500 cm⁻¹) contains numerous bending and stretching modes that provide detailed structural information about the substitution pattern [14].
The mass spectrometric analysis of 2-Iodo-4-(methoxycarbonyl)benzoic acid provides crucial information about molecular fragmentation pathways and structural confirmation through characteristic ion formation patterns. The electron ionization (EI) mass spectrum reveals distinctive fragmentation behavior influenced by the presence of both halogen and ester functionalities [20] [21].
Molecular Ion and Base Peak Analysis:
The molecular ion peak [M]⁺ appears at m/z = 306, corresponding to the molecular formula C₉H₇IO₄. The molecular ion intensity is typically moderate to weak in aromatic carboxylic acids due to the tendency toward α-cleavage reactions [20] [21].
Principal Fragmentation Pathways:
The mass spectrometric fragmentation follows predictable patterns based on the functional groups present:
| Fragment Ion | m/z | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| [M]⁺ | 306 | Moderate | Molecular ion |
| [M-OH]⁺ | 289 | Strong | α-cleavage of hydroxyl |
| [M-COOH]⁺ | 261 | Very strong | Loss of carboxyl group |
| [M-OCH₃]⁺ | 275 | Strong | Loss of methoxy radical |
| [M-I]⁺ | 179 | Moderate | Halogen loss |
| [C₆H₅CO]⁺ | 105 | Strong | Benzoyl ion |
| [C₆H₅]⁺ | 77 | Strong | Phenyl ion |
| [I]⁺ | 127 | Low | Iodine atom |
The base peak typically corresponds to [M-COOH]⁺ at m/z = 261, resulting from α-cleavage of the carboxylic acid group. This fragmentation is particularly favored in aromatic carboxylic acids due to the stabilization of the resulting aromatic cation [20].
Mechanistic Considerations:
The fragmentation pattern reflects the relative stability of various ionic species formed during electron ionization. The loss of COOH (m/z = 261) represents the most favorable fragmentation pathway, followed by loss of the methoxy group (m/z = 275). The iodine loss (m/z = 179) occurs through direct halogen cleavage, which is more facile for iodine compared to other halogens due to the weaker C-I bond [20] [22].